molecular formula C5H4NNaO3S B13650552 Sodium pyridine-4-sulfonate

Sodium pyridine-4-sulfonate

Cat. No.: B13650552
M. Wt: 181.15 g/mol
InChI Key: TXPCWCLOELZHBM-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Pyridine (B92270) Sulfonate Research

The exploration of sulfonic acids has been a cornerstone in the development of organic chemistry, providing crucial intermediates for dyes and synthetic detergents. thieme-connect.de The sulfonation of pyridine, however, is notably more challenging than that of benzene. wikipedia.org Despite these difficulties, pyridine-3-sulfonic acid can be obtained, and its synthesis has been a subject of study for many years. wikipedia.orgchemicalbook.com The reaction of pyridine with sulfur trioxide, particularly in the presence of a mercury(II) sulfate (B86663) catalyst, facilitates the addition of a sulfur group. wikipedia.org

Early research into pyridine sulfonyl compounds laid the groundwork for the synthesis of various derivatives. For instance, diazotization of substituted 3-aminopyridines followed by substitution with sulfonyl groups has been a method to produce pyridine-3-sulfonyl chlorides, which can then be converted to pyridine-3-sulfonic acids and their corresponding amides. researchgate.net The oxidation of thiols, such as 4-pyridinethiol, using reagents like hydrogen peroxide or nitric acid, also represents a classic method for synthesizing pyridine-4-sulfonic acid. thieme-connect.de Over time, research has expanded to include a wide array of functionalized pyridine derivatives, driven by their potential applications in various fields of chemistry. researchgate.netthieme-connect.combeilstein-journals.orgrsc.org

Significance of Pyridine-4-Sulfonate in Organic and Inorganic Chemistry

Pyridine-4-sulfonate, and its parent acid, are significant compounds due to the versatile reactivity of the pyridine ring and the sulfonic acid group. In organic synthesis, pyridine-4-sulfonic acid is utilized as an intermediate in the creation of pharmaceuticals and other biologically active molecules. ontosight.ai Its ability to form salts and complexes makes it a valuable precursor in drug development. ontosight.ai The sulfonic acid group, being a strong acid, can act as a catalyst in various organic reactions. thieme-connect.de For example, pyridinium (B92312) p-toluenesulfonate (PPTS), a salt of pyridine and p-toluenesulfonic acid, is employed as a weakly acidic catalyst for deprotection of silyl (B83357) ethers and in the formation of acetals and ketals. wikipedia.org

In inorganic chemistry, the nitrogen atom in the pyridine ring of pyridine-4-sulfonate can act as a ligand, forming coordination complexes with metal ions. cymitquimica.com This property is fundamental to its role in the development of catalysts and materials with specific electronic or magnetic properties. The sulfur trioxide pyridine complex is a notable example, serving as a sulfation agent. wikipedia.org

Structural Framework and Derivatives of Pyridine-4-Sulfonic Acid and its Salts

Pyridine-4-sulfonic acid is an organic compound with the molecular formula C5H5NO3S. ontosight.ai It is a white crystalline solid that is soluble in water and other polar solvents. ontosight.ai The key structural feature is a sulfonic acid group (-SO3H) attached to the 4-position of the pyridine ring. ontosight.ai This compound is a strong acid, a characteristic attributed to the electron-withdrawing nature of the sulfonic acid group which stabilizes the resulting sulfonate anion.

The salt form, sodium pyridine-4-sulfonate, has the molecular formula C5H4NNaO3S and a molecular weight of approximately 181.15 g/mol . cymitquimica.com

Pyridine-sulfonic acid exists in three primary isomeric forms, depending on the position of the sulfonic acid group on the pyridine ring: pyridine-2-sulfonic acid, pyridine-3-sulfonic acid, and pyridine-4-sulfonic acid. The position of the sulfonate group significantly influences the electronic properties, reactivity, and potential applications of each isomer.

Pyridine-2-sulfonic acid: This isomer features the sulfonic acid group at the position adjacent to the nitrogen atom. It is known to be involved in the synthesis of piperidine (B6355638) derivatives that act as tachykinin receptor antagonists. chemicalbook.comchemicalbook.com It can also serve as a ligand in coordination chemistry. cymitquimica.com

Pyridine-3-sulfonic acid: This is a well-studied isomer and is used in the synthesis of various reaction intermediates. chemicalbook.com It can be synthesized through the sulfonation of pyridine or via the diazotization of 3-aminopyridine. wikipedia.orgresearchgate.net

Pyridine-4-sulfonic acid: Characterized by the sulfonic acid group at the para-position relative to the nitrogen atom. Its synthesis can be achieved through the sulfonation of pyridine, though reaction conditions must be optimized to favor this isomer. ontosight.ai

Below is a table summarizing the key properties of these isomers.

PropertyPyridine-2-sulfonic AcidPyridine-3-sulfonic AcidPyridine-4-sulfonic Acid
CAS Number 15103-48-7 calpaclab.com636-73-7 sigmaaldrich.comsigmaaldrich.com5402-20-0 scbt.comavantorsciences.com
Molecular Formula C5H5NO3S chemicalbook.comC5H5NO3S medchemexpress.comC5H5NO3S scbt.com
Molecular Weight 159.16 g/mol chemdad.com159.16 g/mol sigmaaldrich.comsigmaaldrich.com159.16 g/mol scbt.com
Melting Point 244-249 °C chemdad.com>300 °C sigmaaldrich.comNot readily available
Appearance White to light yellow powder or crystal tcichemicals.comtcichemicals.comWhite to almost white crystalline powder sigmaaldrich.comchembk.comWhite crystalline solid ontosight.ai

Pyridine and its derivatives are among the most important heterocyclic compounds, with wide-ranging applications in medicinal chemistry, materials science, and catalysis. researchgate.netbeilstein-journals.orgrsc.org The functionalization of the pyridine ring is a critical strategy for developing new molecules with desired properties. thieme-connect.com

Pyridine-4-sulfonate serves as a prime example of a functionalized heterocycle. The presence of the sulfonate group at the 4-position significantly alters the electronic distribution within the pyridine ring, influencing its reactivity in subsequent chemical transformations. This functional group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups at this position. wikipedia.org This versatility makes this compound and its parent acid valuable building blocks in the synthesis of more complex pyridine-based structures for applications in pharmaceuticals, agrochemicals, and functional materials. ontosight.aigoogle.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4NNaO3S

Molecular Weight

181.15 g/mol

IUPAC Name

sodium;pyridine-4-sulfonate

InChI

InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-1-3-6-4-2-5;/h1-4H,(H,7,8,9);/q;+1/p-1

InChI Key

TXPCWCLOELZHBM-UHFFFAOYSA-M

Canonical SMILES

C1=CN=CC=C1S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Sulfonation and Desulfonation Reactions

The sulfonation of pyridine (B92270) to yield pyridine-4-sulfonic acid is a complex electrophilic substitution reaction. Unlike benzene, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgwikipedia.org Furthermore, under the strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid), the pyridine nitrogen is protonated, further increasing the ring's deactivation. wikipedia.orgvaia.com Consequently, direct sulfonation of pyridine is significantly more challenging than that of benzene, requiring high temperatures. wikipedia.orgresearchgate.net

The reaction generally favors substitution at the 3-position, as the resulting carbocation intermediate (a sigma complex or arenium ion) is more stable than the intermediates formed from attack at the 2- or 4-positions. vaia.compearson.com Attack at the 3-position avoids placing a positive charge on the already positively charged (or highly electronegative) nitrogen atom. vaia.compearson.com However, the formation of pyridine-4-sulfonic acid can be achieved. One method involves treating pyridine with thionyl chloride, which is believed to proceed through an initial attack of sulfur on the nitrogen, followed by a nucleophilic addition of a second pyridine molecule at the C-4 position. iust.ac.ir Another approach involves the sulfonation of pyridine-N-oxide, where the oxygen atom activates the 2- and 4-positions towards electrophilic attack, followed by the removal of the N-oxide group. wikipedia.org The use of a mercuric sulfate (B86663) catalyst can also facilitate sulfonation, though its precise mechanism is not fully established. researchgate.netiust.ac.ir

The sulfonation of pyridine is a reversible process. researchgate.net Desulfonation, the removal of the sulfonic acid group, can occur under specific conditions, such as heating the sulfonated pyridine with sulfuric acid. researchgate.netresearchgate.net This reversibility is exploited in certain synthetic strategies where the sulfonic acid group is used as a temporary blocking group to direct other substituents to specific positions. pearson.com The mechanism of desulfonation is essentially the reverse of sulfonation, involving the protonation of the ring at the carbon bearing the sulfonic acid group, followed by the loss of sulfur trioxide. researchgate.net At elevated temperatures (around 330°C), heating pyridine-3-sulfonic acid with sulfuric acid and a mercuric sulfate catalyst can lead to an equilibrium mixture containing pyridine, the starting material, pyridine-4-sulfonic acid, and 4-hydroxypyridine (B47283). researchgate.net

Role of Pyridine-4-Sulfonate as a Leaving Group in Substitution Reactions

The sulfonate group, being the conjugate base of a strong sulfonic acid, is an excellent leaving group in nucleophilic substitution reactions. libretexts.orgcutm.ac.in This property is well-established for sulfonate esters like tosylates (OTs), mesylates (OMs), and triflates (OTf). libretexts.orgpressbooks.pub When an alcohol is converted into a sulfonate ester, its hydroxyl group (a poor leaving group) is transformed into a sulfonate group, which readily departs during nucleophilic attack. cutm.ac.inpressbooks.pub

Similarly, the pyridine-4-sulfonate group, when part of a larger molecule, can function as a nucleofuge (a leaving group that departs with the bonding electron pair). wikipedia.orgnih.gov Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring are facilitated by the electron-withdrawing nature of the ring nitrogen and are particularly efficient when a good leaving group is present at the 2- or 4-position. wikipedia.orgnih.gov The pyridine-4-sulfonate moiety makes the 4-position susceptible to attack by nucleophiles. The displacement of a sulfonyl group with an alkoxide has been demonstrated as a viable transformation. nih.gov

The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. cutm.ac.in Since pyridine-4-sulfonic acid is a strong acid, its conjugate base, the pyridine-4-sulfonate anion, is a weak base and therefore a good leaving group. This allows for the substitution of the sulfonate group by a variety of nucleophiles, such as alkoxides, thiolates, and amines, providing a pathway to diverse C4-substituted pyridine derivatives. wikipedia.org

Table 1: Comparison of Common Sulfonate Leaving Groups

Leaving GroupAbbreviationCorresponding AcidRelative Leaving Group Ability
TriflateOTfTrifluoromethanesulfonic acidExcellent
TosylateOTsp-Toluenesulfonic acidExcellent
MesylateOMsMethanesulfonic acidExcellent
Pyridine-4-sulfonate -Pyridine-4-sulfonic acidGood

This table provides a qualitative comparison of the leaving group ability based on general chemical principles.

Oxidation and Reduction Pathways of Pyridine-4-Sulfonic Acid

The pyridine ring and the sulfonic acid group exhibit distinct reactivities towards oxidation and reduction.

Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, similar to a tertiary amine, to form a pyridine N-oxide. wikipedia.org This transformation can be achieved using peracids. wikipedia.org The oxidation of pyridine-4-sulfonic acid would yield pyridine-4-sulfonic acid N-oxide. The introduction of the N-oxide functionality can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. wikipedia.org The sulfonic acid group itself is in a high oxidation state (+6 for sulfur) and is generally resistant to further oxidation. oup.com

Reduction: The reduction of pyridine-4-sulfonic acid can proceed via different pathways depending on the reducing agent and reaction conditions.

Reduction of the Pyridine Ring: The pyridine ring can be hydrogenated to form piperidine (B6355638). wikipedia.org This typically requires catalysts like nickel, cobalt, or ruthenium at elevated temperatures. wikipedia.org Milder reducing agents, such as lithium aluminum hydride, can yield partially hydrogenated derivatives like dihydropyridines. wikipedia.org

Reduction of the Sulfonic Acid Group: Sulfonic acids are generally very stable and resistant to reduction. oup.com However, specific reagents have been developed for this purpose. A mixture of triphenylphosphine (B44618) and iodine has been shown to reduce arenesulfonic acids to the corresponding thiols. oup.com This method is effective for a range of sulfonic acids and their salts, suggesting that sodium pyridine-4-sulfonate could potentially be reduced to pyridine-4-thiol (B7777008) under these conditions. oup.com The reaction is believed to proceed via the initial conversion of the sulfonic acid to a better leaving group, followed by nucleophilic attack. oup.com

Table 2: Potential Oxidation and Reduction Products of Pyridine-4-Sulfonic Acid

Reaction TypeReagent ExamplePotential Product
Oxidation (of N)Peroxyacid (e.g., m-CPBA)Pyridine-4-sulfonic acid N-oxide
Reduction (of Ring)H₂ / Ru catalystPiperidine-4-sulfonic acid
Reduction (of SO₃H)Triphenylphosphine / I₂Pyridine-4-thiol

C-S, N-S, and S-S Bond-Forming Reactions Involving Pyridine Sulfinate/Sulfonate Intermediates

This compound and its related sulfinate intermediates are versatile building blocks for forming various sulfur-containing bonds. Sodium sulfinates (RSO₂Na) are particularly valuable as they can act as sulfonylating, sulfinylating, or sulfenylating agents. rsc.org

The formation of C-S bonds is a common transformation. Pyridyl sulfones can be synthesized via metal-catalyzed coupling reactions between sulfinate salts and halopyridines or pyridyl boronic acids. researchgate.net An alternative, direct C-H sulfonylation of pyridine can be achieved by activating the pyridine ring with an agent like triflic anhydride (B1165640), followed by the addition of a sulfinate salt. chemrxiv.org This method allows for the modular synthesis of various C4-sulfonylated pyridines. chemrxiv.org

N-S bond formation is key to the synthesis of sulfonamides. Carboxylic and arylsulfonic acid halides react with pyridines to generate 1-acyl- and 1-arylsulfonylpyridinium salts, which are then used to prepare sulfonamides from amines. iust.ac.ir Pyridine sulfinates can also be converted into sulfonamides. For example, a sulfinate can be transformed into a sulfonamide using an electrophilic chlorine source like N-chloromorpholine. nih.gov

S-S bond formation can be achieved from sulfinate intermediates. For instance, the reaction of sulfinate esters with potassium iodide in the presence of formic acid can lead to the formation of disulfides. rsc.org Another route involves the use of 3-nitro-2-pyridinesulfenate, a derivative that facilitates disulfide bond formation in peptides under aqueous conditions. nih.gov

Sulfonyl radicals, which can be generated from sulfinate salts or sulfonyl hydrazides, are key intermediates in powerful C-C and C-S bond-forming reactions. researchgate.nettandfonline.com One significant application is in radical-triggered cyclization reactions. rsc.orgtandfonline.com

In a typical mechanism, a sulfonyl radical is generated, for example, by the oxidation of a sulfonyl hydrazide. tandfonline.com This radical then adds to an unsaturated system, such as an alkene or an alkyne within the same molecule (an intramolecular reaction). tandfonline.com The resulting carbon-centered radical can then undergo a ring-closing reaction, forming a new cyclic structure that incorporates the sulfonyl group. tandfonline.com This strategy has been successfully applied to synthesize various sulfur-containing heterocyclic compounds, including dihydroquinolines and diaryl sulfones. tandfonline.com The versatility of this method allows for the construction of complex molecular architectures from relatively simple starting materials. rsc.orgtandfonline.com

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis, often avoiding the need for harsh reagents. mdpi.comrsc.org These techniques are increasingly applied to the synthesis and transformation of organosulfur compounds. rsc.org

Electrochemical synthesis can be used to prepare sodium sulfinates and subsequently sulfonylated pyridines. researchgate.net For example, the electrochemical reduction of sulfur dioxide (SO₂) generates the SO₂ radical anion, which can then react with organic halides to produce symmetric sulfones. rsc.org The electrochemical oxidative coupling of thiols with potassium fluoride (B91410) provides a mild route to sulfonyl fluorides. acs.org The addition of pyridine has been shown to be beneficial in some of these reactions, possibly acting as an electron mediator or a phase transfer catalyst. acs.org

Furthermore, electrochemical methods can drive transformations of sulfonate derivatives. The generation of radicals via electrochemical oxidation or reduction can initiate reactions like the C-H functionalization of pyridines. chemrxiv.org The electrochemical synthesis of sulfonamides from amines and sulfur dioxide has also been demonstrated, offering a scalable and complementary approach to traditional transition metal-catalyzed reactions. rsc.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

For sodium pyridine-4-sulfonate, ¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the compound. The assignments are generally based on chemical shifts (δ), coupling constants (J), and comparison with data from related structures like pyridine-4-sulfonic acid. wuxiapptec.com In a D₂O solvent, the aromatic protons of the pyridine (B92270) ring are expected to show distinct signals. The protons ortho to the nitrogen atom (H-2 and H-6) are typically deshielded and appear at a lower field compared to the protons meta to the nitrogen (H-3 and H-5). Due to the symmetry of the 4-substituted pyridine ring, two distinct signals are expected, each integrating to two protons.

¹³C NMR provides complementary information, showing the signals for each unique carbon atom in the molecule. The carbon atom attached to the sulfonate group (C-4) would exhibit a characteristic chemical shift, as would the other carbons of the pyridine ring (C-2/C-6 and C-3/C-5). illinois.eduuu.nl The precise chemical shifts can be influenced by the solvent and concentration.

Table 4.1.1: Predicted NMR Chemical Shifts for Pyridine-4-sulfonate Moiety

NucleusPositionPredicted Chemical Shift (δ) in D₂O (ppm)Multiplicity
¹HH-2, H-6~8.5 - 8.7Doublet
¹HH-3, H-5~7.8 - 8.0Doublet
¹³CC-4~150 - 155Singlet
¹³CC-2, C-6~145 - 150Singlet
¹³CC-3, C-5~125 - 130Singlet

Note: These are approximate values based on data for pyridine-4-sulfonic acid and related compounds. Actual values may vary.

Infrared (IR) and Raman Spectroscopy in Probing Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within a molecule. These methods measure the vibrational frequencies of chemical bonds, which are characteristic of the bond type and its molecular environment.

For this compound, IR and Raman spectra provide definitive evidence for the presence of both the pyridine ring and the sulfonate group (-SO₃⁻). The sulfonate group is characterized by strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. researchgate.net The pyridine ring exhibits a series of characteristic vibrations, including ring stretching and breathing modes. researchgate.netrsc.org

Key vibrational modes for this compound include:

S=O Asymmetric and Symmetric Stretching: These are typically strong bands in the IR spectrum and are among the most diagnostic for the sulfonate group. mdpi.com

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the ring appear in the 1400-1650 cm⁻¹ region.

C-S Stretching: The vibration of the carbon-sulfur bond provides further evidence for the sulfonate group's attachment to the ring. researchgate.net

O=S=O Deformation: Bending and scissoring modes of the sulfonate group appear at lower frequencies. researchgate.net

Raman spectroscopy offers complementary information, particularly for the symmetric vibrations of the non-polar parts of the molecule, and can be useful in studying ion pairing in aqueous solutions. acs.org

Table 4.2.1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Sulfonate (-SO₃⁻)Asymmetric S=O Stretch~1200 - 1350IR
Sulfonate (-SO₃⁻)Symmetric S=O Stretch~1150 - 1180IR, Raman
Pyridine RingRing Breathing~990 - 1030Raman
Pyridine RingC=C, C=N Stretch~1400 - 1650IR, Raman
Sulfonate (-SO₃⁻)O=S=O Deformation~600 - 700IR

Note: Values are based on data for related sulfonated aromatic compounds. researchgate.netmdpi.com

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties.

While a specific crystal structure for this compound is not detailed in the provided search results, studies on related compounds, such as sodium 2-(2-pyridin-2-yl-ethylamino)-benzenesulfonate, demonstrate the utility of the technique. mdpi.com For such compounds, XRD analysis reveals the crystal system, space group, and unit cell dimensions. mdpi.com A key structural feature in the solid state of pyridinium (B92312) sulfonates is the formation of robust supramolecular synthons, particularly the charge-assisted hydrogen bonds between the sulfonate group and a protonated pyridinium cation. acs.org In the case of this compound, the structure would be governed by ionic interactions between the sodium cation (Na⁺) and the pyridine-4-sulfonate anion, along with potential π-π stacking interactions between the pyridine rings. mdpi.comacs.org The analysis would precisely map the coordination environment of the sodium ion and the packing of the anions in the crystal lattice.

Table 4.3.1: Example Crystallographic Data Obtainable from X-ray Diffraction

ParameterExample Data (from a related compound mdpi.com)Information Provided
Crystal SystemOrthorhombicThe basic geometric shape of the unit cell
Space GroupPbcnThe symmetry elements within the unit cell
a (Å)31.930Length of the 'a' axis of the unit cell
b (Å)7.153Length of the 'b' axis of the unit cell
c (Å)14.193Length of the 'c' axis of the unit cell
α, β, γ (°)90.00, 90.00, 90.00Angles between the unit cell axes
Volume (ų)3220The volume of a single unit cell
Z9Number of formula units per unit cell

Note: This table is illustrative of the type of data generated by XRD and uses values from sodium 2-(2-pyridin-2-yl-ethylamino)-benzenesulfonate for demonstration. mdpi.com

Mass Spectrometry in Elucidating Reaction Products and Mechanisms

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and is used to determine the molecular weight of a compound, confirm its elemental composition, and investigate its fragmentation patterns.

In the analysis of this compound, electrospray ionization (ESI) is a common technique used to generate ions of the molecule. ESI-MS would be used to confirm the formation of the compound in a synthesis by detecting the pyridine-4-sulfonate anion at an m/z corresponding to [M-Na]⁻. The molecular weight of the sodium salt is 181.15 g/mol , and the anion (C₅H₄NO₃S⁻) has a mass of 158.00 g/mol .

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the parent ion, providing structural information. The fragmentation of aromatic sulfonates is complex. Upon collision-induced dissociation (CID), common fragmentation pathways for sulfonates include the loss of SO₂ (64 Da) or SO₃ (80 Da). researchgate.netresearchgate.net Studying these fragmentation patterns can help distinguish isomers and identify the compound in a complex mixture, making MS a valuable tool for monitoring reactions and characterizing products. purdue.edu The stability and fragmentation behavior of noncovalent clusters of sodium sulfonates have also been studied, showing that fragmentation increases with the size of the cluster. nih.gov

Thermal Analysis (TGA) for Material Stability and Compositional Studies

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com It is used to evaluate the thermal stability of materials and to study their decomposition profiles.

For this compound, TGA can provide information on its decomposition temperature and char yield (the amount of residue remaining at high temperatures). Studies on related polymeric materials, such as poly(sodium 4-styrenesulfonate), show that sodium sulfonate groups contribute to high thermal stability and significant char formation. marquette.edu The thermal stability of sodium sulfonates is generally higher than that of their corresponding sulfonic acid forms. kpi.ua

A typical TGA experiment on this compound would likely show an initial mass loss corresponding to the release of any bound water, followed by decomposition of the organic pyridine ring at higher temperatures. The decomposition of the sulfonate group often results in the evolution of sulfur dioxide (SO₂). marquette.edu The presence of the sodium ion typically leads to a high amount of non-volatile residue at the end of the experiment, often in the form of sodium sulfate (B86663) or sulfide (B99878).

Table 4.5.1: Illustrative TGA Degradation Stages for a Related Polymer, Poly(sodium 4-styrenesulfonate)

Temperature Range (°C)Mass Loss (%)Evolved ProductsProcess
~200 - 400~5%Water (H₂O)Loss of moisture, initial decomposition
430 - 500~13%Sulfur Dioxide (SO₂), Styrene, BenzeneMain decomposition of polymer backbone and sulfonate group
525 - 900~25%Carbon Monoxide (CO), MethaneSlow degradation of char
> 900~59% residue-Stable inorganic residue

Note: This table is based on data for poly(sodium 4-styrenesulfonate) and illustrates the type of information TGA provides. marquette.edu

Coordination Chemistry and Supramolecular Assembly

Pyridine-4-Sulfonate as a Ligand in Metal Complexes

The pyridine-4-sulfonate anion is a versatile ligand in coordination chemistry, capable of binding to metal centers through either the pyridine (B92270) nitrogen or the sulfonate oxygen atoms. This dual functionality allows for the formation of a diverse array of metal complexes with varying dimensionalities and properties.

Coordination Modes of Sulfonate and Pyridine Moieties

The coordination of pyridine-4-sulfonate to metal ions can occur through several modes, primarily involving the pyridine nitrogen atom and the oxygen atoms of the sulfonate group. The pyridine moiety typically acts as a monodentate ligand, coordinating to a metal center through its nitrogen atom. wikipedia.org This interaction is a classic example of a Lewis base (pyridine) donating its lone pair of electrons to a Lewis acid (metal ion). wikipedia.org

The sulfonate group, on the other hand, offers more diverse coordination possibilities. It can act as a monodentate, bidentate, or bridging ligand. nih.gov In the monodentate mode, only one of the sulfonate oxygen atoms binds to the metal center. In the bidentate mode, two oxygen atoms from the same sulfonate group can chelate to a single metal ion, forming a stable ring structure. More commonly, the sulfonate group acts as a bridging ligand, connecting two or more metal centers. This bridging can occur in a simple syn-anti fashion or lead to the formation of more complex multi-dimensional networks. The flexibility in the coordination of the sulfonate group is a key factor in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov

The choice of coordination mode is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions (pH, solvent, temperature), and the presence of other competing ligands. uol.de For instance, hard metal ions tend to favor coordination with the "harder" oxygen atoms of the sulfonate group, while softer metal ions may prefer the "softer" nitrogen atom of the pyridine ring. uol.de

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Pyridine-Sulfonate Linkers

The ability of pyridine-4-sulfonate to act as a bridging ligand has been extensively utilized in the design and synthesis of metal-organic frameworks (MOFs) and coordination polymers. acs.org These materials are crystalline solids constructed from metal ions or clusters connected by organic linkers. The pyridine-4-sulfonate ligand is particularly attractive for this purpose due to its rigidity and defined geometry, which allows for predictable control over the resulting framework structure.

The synthesis of these materials typically involves the self-assembly of metal salts and the pyridine-4-sulfonate ligand under solvothermal or hydrothermal conditions. acs.org By carefully selecting the metal ion and reaction conditions, it is possible to direct the formation of frameworks with specific topologies, pore sizes, and functionalities. researchgate.net For example, the use of different metal ions can lead to frameworks with one-, two-, or three-dimensional structures.

One strategy for creating porous MOFs using sulfonate-based linkers is the "bent" pillar approach. nih.gov Another method involves the use of "metalloligands," where pre-formed metal-ligand complexes are used as building blocks for the final framework. nih.gov Sulfonate-containing MOFs have shown promise in various applications, including gas storage, catalysis, and proton conduction. acs.orgresearchgate.net For instance, a chromium-based MOF functionalized with 3-pyridinesulfonic acid demonstrated high proton conductivity. acs.org

Sulfonate-Pyridinium Supramolecular Synthons and Hydrogen Bonding Networks

Beyond its role in coordination chemistry, the pyridine-4-sulfonate moiety is a key player in the formation of robust supramolecular assemblies through non-covalent interactions, most notably the sulfonate-pyridinium synthon. acs.orgrsc.org This synthon is a recurring and predictable structural motif formed by the strong charge-assisted hydrogen bonds between the sulfonate group of one molecule and the protonated pyridine ring (pyridinium) of another. acs.orguaem.mx

This interaction is a powerful tool in crystal engineering, allowing for the rational design of molecular complexes with specific structures and properties. rsc.org The formation of the sulfonate-pyridinium synthon often involves proton transfer from a sulfonic acid to a pyridine nitrogen, resulting in the formation of an ionic pair. acs.org This interaction can lead to the formation of various supramolecular architectures, such as layered ionic solids, one-dimensional chains, and two-dimensional sheets. acs.orgrsc.org

The robustness of the sulfonate-pyridinium synthon has been demonstrated in numerous studies, where it has been shown to be a preferred interaction even in the presence of other potential hydrogen bonding sites. rsc.org However, the manifestation of this synthon can vary, appearing as a direct ionic interaction, a charge-assisted hydrogen bond, or even a water-masked interaction. acs.org

Intermolecular Interactions in Solid-State Structures

The solid-state packing of sodium pyridine-4-sulfonate and its derivatives is governed by a variety of intermolecular interactions, which collectively determine the crystal structure and physical properties of the material. cdnsciencepub.com In addition to the dominant sulfonate-pyridinium interactions, other significant forces include:

Hydrogen Bonding: Besides the primary sulfonate-pyridinium hydrogen bonds, other hydrogen bonding interactions, such as N-H···O and C-H···O, play a crucial role in stabilizing the crystal lattice. uaem.mxrsc.org In hydrated structures, water molecules can act as bridges, forming extensive hydrogen-bonding networks that link different components of the crystal. rsc.org

CH-π Interactions: Interactions between C-H bonds and the π-system of the pyridine ring are also observed in the solid-state structures of pyridine-4-sulfonate derivatives. cdnsciencepub.com

Electronic Structure and Bonding in Coordination Complexes

The electronic structure of pyridine-4-sulfonate and its coordination complexes is a key determinant of their chemical reactivity and physical properties. The pyridine ring possesses a delocalized π-electron system, while the sulfonate group is strongly electron-withdrawing. This electronic distribution influences the ligand's coordination behavior and the properties of the resulting metal complexes.

In coordination complexes, the pyridine nitrogen donates a lone pair of electrons to the metal center, forming a sigma (σ) bond. wikipedia.org Pyridine is generally considered a weak π-acceptor ligand, meaning it has a limited ability to accept electron density back from the metal center into its π* orbitals. wikipedia.org The electronic nature of substituents on the pyridine ring can modulate this π-acceptor character. researchgate.net

The bonding in metal-sulfonate interactions is primarily electrostatic in nature. The negatively charged oxygen atoms of the sulfonate group are attracted to the positively charged metal ion.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to gain a deeper understanding of the electronic structure and bonding in these complexes. uaem.mx Molecular Electrostatic Potential (MEP) maps, for example, can identify the electron-rich and electron-poor regions of a molecule, providing insights into its reactivity and intermolecular interactions. uaem.mxmdpi.com In pyridine-4-sulfonate complexes, the sulfonate group is typically the most electronegative region, while the pyridinium (B92312) N-H proton is highly electropositive. uaem.mxmdpi.com

Catalytic Applications and Roles in Organic Reactions

Pyridine-4-Sulfinates/Sulfonates as Catalysts or Pre-catalysts

Pyridine (B92270) derivatives, including sulfinates and sulfonates, play significant roles in catalysis, often acting as nucleophilic catalysts or precursors to catalytic species. While pyridine itself is a well-known catalyst in various reactions, such as in the synthesis of N-(4-acetylphenyl)-4-methylbenzenesulfonamide from 4-aminoacetophenone and 4-toluenesulfonyl chloride, its sulfonated and sulfinated derivatives exhibit distinct catalytic profiles. rsc.org For instance, chiral 4-arylpyridine-N-oxides have been effectively used as catalysts in the highly efficient enantioselective N-acylative desymmetrization of sulfonimidamides with chloroformates. rsc.org This process yields N-acylative sulfonimidamides with sulfur(VI)-stereocenters in high yields and excellent enantioselectivity. rsc.org The catalytic cycle is understood to proceed via an acyl transfer mechanism, where the nucleophilic substitution of the sulfonimidamide by an O-acyloxypyridinium cation intermediate is the key enantio-determining step. rsc.org

Furthermore, pyridine-based compounds can be activated to facilitate reactions. In the direct C-H sulfonylation of pyridine, the pyridine ring is activated with triflic anhydride (B1165640) (Tf2O). This is followed by a base-mediated addition of a sulfinate salt, leading to the formation of C4-sulfonylated pyridines with high regioselectivity. chemrxiv.org This method highlights the role of the pyridine structure as a platform that, upon activation, facilitates the introduction of sulfonyl groups. chemrxiv.org

The acidic nature of pyridine-4-sulfonic acid allows it to function as an acid catalyst in various organic transformations. Acid catalysis is a fundamental principle in organic chemistry, and the use of solid acid catalysts like a sulfonated pyridine derivative is often preferred due to ease of separation and handling.

Roles in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Grignard Reagents)

Sodium pyridine-4-sulfinate and its isomers have emerged as highly effective nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, particularly as alternatives to often unstable pyridine boronic acids in Suzuki-Miyaura reactions. nih.govsemanticscholar.orgrsc.org Pyridine rings are a common feature in pharmaceutical molecules, but their synthesis via Suzuki-Miyaura coupling is frequently hampered by the poor stability and low reactivity of pyridine boronic acids, especially the 2-substituted variants. nih.govsemanticscholar.org Pyridine sulfinates, which are stable and easy to prepare, overcome these challenges, enabling a cross-coupling process with a broad scope and utility. nih.govsemanticscholar.org

The desulfinylative cross-coupling of pyridine sulfinates with aryl and heteroaryl halides is catalyzed by palladium complexes, such as those generated from palladium acetate (B1210297) (Pd(OAc)2) and phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy3). nih.govsemanticscholar.org The reaction demonstrates considerable scope with respect to the halide coupling partner, tolerating both aryl bromides and chlorides. nih.govsemanticscholar.org This allows for the efficient preparation of a wide array of linked pyridine and bi-heterocyclic molecules, which are of significant interest in medicinal chemistry. nih.govacs.org The 3- and 4-substituted pyridine sulfinates are also efficient coupling partners in these transformations. nih.gov

Table 1: Palladium-Catalyzed Suzuki-Miyaura Type Coupling of Pyridine Sodium Sulfinates with Aryl Halides nih.govsemanticscholar.org
Pyridine SulfinateAryl HalideCatalyst SystemBaseSolventTemperatureYield
Pyridine-2-sulfinate4-BromotoluenePd(OAc)2 / PCy3K2CO31,4-Dioxane150 °CExcellent
Pyridine-2-sulfinate4-ChlorotoluenePd(OAc)2 / PCy3K2CO31,4-Dioxane150 °CExcellent
Pyridine-3-sulfinate4-BromotoluenePd(OAc)2 / PCy3K2CO31,4-Dioxane150 °C99%
Pyridine-4-sulfinateVarious Aryl HalidesPd(OAc)2 / PCy3K2CO31,4-Dioxane150 °CEfficient

In addition to palladium-catalyzed reactions, pyridine sulfinates can participate in transition-metal-free cross-coupling reactions with Grignard reagents. This method provides a straightforward pathway to synthesize alkyl- and aryl-sulfonylpyridines. researchgate.netresearchgate.net The reaction proceeds via a Chichibabin-type mechanism and does not require a catalyst or an oxidant, offering a more sustainable synthetic route. researchgate.net

Sulfonated Poly-4-vinyl Pyridinium (B92312) Ionic Liquids as Recyclable Catalysts

Poly(4-vinylpyridine) (P4VP) serves as a versatile polymer support for creating heterogeneous catalysts, including those based on ionic liquids. polysciences.comsemanticscholar.org By functionalizing the pyridine rings along the polymer chain, it is possible to introduce acidic groups, such as sulfonic acid, creating solid acid catalysts that are easily recoverable and reusable. nih.gov

A novel poly(4-vinylpyridine) supported acidic ionic liquid catalyst can be synthesized through the reaction of 4-vinylpyridine (B31050) with 1,3-propanesultone, followed by polymerization and the addition of a heteropolyacid. nih.gov This combines the advantageous properties of both polymers and ionic liquids. nih.gov Such catalysts have proven effective in promoting cyclocondensation reactions, for instance, in the synthesis of 2,3-dihydro-4(1H)-quinazolinones from anthranilamide and various aldehydes. nih.gov The use of ultrasonic irradiation can further accelerate these reactions. nih.gov A key advantage of these polymer-supported catalysts is their stability and reusability; they can often be recovered by simple filtration and reused multiple times without a significant drop in catalytic activity. nih.gov

The synthesis of copolymers like poly(styrene sulfonic acid-co-4-vinylpyridine) also provides a route to developing new materials for applications such as proton exchange membranes in fuel cells, highlighting the utility of incorporating sulfonated pyridine moieties into polymer backbones. researchgate.net

Catalytic Systems for the Synthesis of Complex Organic Molecules Bearing Sulfonate/Sulfonamide Moieties

Pyridine and its derivatives are integral to catalytic systems designed for the synthesis of complex organic molecules containing sulfonate and sulfonamide functionalities. nih.gov The sulfonamide group is a prominent feature in many bioactive molecules and pharmaceuticals. rsc.orgscispace.com

In one approach, a quinoline-based dendrimer-like ionic liquid was used as a catalyst for the synthesis of a series of novel pyridines containing a sulfonamide moiety. rsc.org This one-pot, multicomponent reaction between an aryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamide, and ammonium (B1175870) acetate proceeded in high yields under solvent-free conditions. rsc.org

Another advanced catalytic system utilizes a combination of photoredox and copper catalysis for the direct synthesis of sulfonamides. acs.org In this system, pyridine acts as a base and is crucial for achieving high yields, especially when using weakly nucleophilic amines. acs.org The reaction couples aryl diazonium salts, a sulfur dioxide source like DABSO, and various amines under irradiation with blue LEDs. acs.org This method demonstrates significant potential for the synthesis of medicinally relevant sulfonamides. acs.org

Furthermore, pyridine-based catalysts have been developed for assembling novel functionalized molecules that incorporate both a pyridine core and a sulfonamide moiety, often linked to other heterocyclic systems like benzothiazole (B30560) or benzimidazole. acs.org These synthetic strategies underscore the importance of pyridine-based catalytic systems in constructing complex molecules with specific functional groups for various applications, including medicinal chemistry. nih.govacs.org

Table 2: Catalytic Systems for Synthesizing Molecules with Sulfonate/Sulfonamide Groups
Target Molecule TypeCatalyst/SystemKey ReactantsSignificance
Pyridines with sulfonamide moietyQuinoline-based dendrimer-like ILAryl aldehyde, malononitrile, N-(4-acetylphenyl)-4-methylbenzenesulfonamideHigh yields in a one-pot, multicomponent reaction. rsc.orgscispace.com
Sulfonamidesfac-Ir(ppy)3 (photocatalyst), CuCl2, Pyridine (base)Aryl diazonium salt, DABSO (SO2 source), AmineSynergistic photoredox and copper catalysis for direct sulfonamide synthesis. acs.org
Functionalized pyridine-based benzothiazoles/benzimidazolesBase-catalyzed condensationN-cyanoacetoarylsulfonylhydrazide, ElectrophilesAssembly of complex heterocyclic systems with sulfonamide moieties. acs.org

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymer Architectures

The ability to integrate sodium pyridine-4-sulfonate and similar monomers into polymer chains is fundamental to creating materials with tailored properties. The sulfonate group provides hydrophilicity and ionic conductivity, while the pyridine (B92270) ring can participate in acid-base interactions and offers thermal stability.

Synthesis of Copolymers for Proton Exchange Membranes (PEMs)

Proton exchange membranes (PEMs) are critical components of fuel cells, facilitating the transport of protons while preventing the passage of fuel. The performance of a PEM is heavily dependent on its proton conductivity, mechanical strength, and thermal and chemical stability.

Researchers have synthesized various copolymers incorporating pyridine and sulfonic acid groups to create high-performance PEMs. One approach involves the free radical polymerization of monomers like 4-styrenesulfonic acid sodium salt and 4-vinylpyridine (B31050). researchgate.net The goal is to produce a copolymer with a structure suitable for crosslinking, containing a sufficient amount of pyridine to enable this process. researchgate.net Another strategy is the direct polycondensation of monomers to create sulfonated polyimides (SPIs) that contain pyridine groups. researchgate.net These materials can be cast from solution to form flexible and tough membranes. researchgate.net The resulting copolymers often exhibit excellent thermal stability, with desulfonation temperatures exceeding 300°C. researchgate.net

The interaction between the acidic sulfonic groups and the basic pyridine units is crucial. This acid-base interaction can lead to improved water stability and controlled water uptake, which are vital for maintaining membrane integrity and performance under varying humidity conditions. researchgate.net For instance, certain sulfonated polyimides with pyridine groups have demonstrated high proton conductivity (up to 0.23 S/cm at 100% relative humidity) while maintaining relatively low water uptake (30 wt%–75 wt% at 80°C). researchgate.net Similarly, sulfonated polybenzimidazole multiblock copolymers containing pyridine rings have been developed to enhance chemical stability and acid-doping levels for high-temperature PEM applications. researchgate.net

Table 1: Properties of Pyridine-Containing Sulfonated Copolymers for PEMs This table is interactive. Users can sort and filter the data.

Polymer Type Proton Conductivity Water Uptake Desulfonation Temp. (°C) Young's Modulus (GPa) Source(s)
Sulfonated Polyimide (SPI) 0.23 S/cm (100% RH) 30-75 wt% (at 80°C) >300 ~2.0 researchgate.net
Sulfonated Polybenzimidazole Not Specified Not Specified Not Specified Not Specified researchgate.net
Poly(styrene sulfonic acid-co-4-vinylpyridine) Not Specified Not Specified Not Specified Not Specified researchgate.net

Functionalization of Polymeric Materials for Specific Applications

The introduction of sulfonate groups onto polymer backbones, a process known as sulfonation, is a key method for modifying material properties for specific uses, particularly in biomaterials. mdpi.comnih.gov This functionalization enhances the hydrophilicity of polymers. mdpi.com For example, the sulfonation of polyether ether ketone (PEEK) introduces charged sulfonate groups that improve its surface properties. mdpi.com

This surface modification can significantly impact cellular responses, including adhesion, proliferation, and differentiation. mdpi.com Research has shown that sulfonic groups (-SO₃H) are effective at inducing the nucleation of apatite, the primary mineral component of bone, from simulated body fluid. nih.gov By sulfonating polymers such as high-molecular-weight polyethylene (B3416737) (HMWPE) and ethylene-vinyl alcohol co-polymer (EVOH), and then treating them with calcium hydroxide, a bonelike apatite layer can be formed on their surfaces. nih.gov This indicates that surface sulfonation is a viable pre-treatment method for creating biomimetic apatite-polymer composites for applications in bone tissue engineering. mdpi.comnih.gov

Role in the Design of Chemoresponsive Materials

Chemoresponsive materials are designed to exhibit a change in their properties upon interaction with a specific chemical species. The sulfonate group is instrumental in designing polymers that can selectively bind and remove contaminants from aqueous solutions.

A study on a water-soluble sulfonated semirigid polyamide, poly(2,2′-disulfonyl-4,4′-benzidine isophthalamide) (PBDI), demonstrated its effectiveness in capturing heavy metals, using lead (Pb(II)) as a model contaminant. nih.gov This polymer's performance was compared with the more common flexible polymer, poly(sodium 4-styrenesulfonate) (PSS). nih.gov Both polymers were able to precipitate out of solution upon binding with Pb(II). nih.gov

The research found that the positioning of the sulfonate groups and the rigidity of the polymer backbone play a significant role in the metal coordination and removal process. nih.gov The semirigid PBDI removed a greater amount of Pb(II) per gram of sorbent compared to the flexible PSS (410 mg/g vs. 260 mg/g, respectively). nih.gov This superior performance was not solely attributable to differences in the number of sulfonate groups or the ion exchange capacity, highlighting the importance of the polymer's structural architecture in designing effective chemoresponsive materials for heavy metal capture. nih.gov

Table 2: Comparison of Pb(II) Removal by Sulfonated Polymers This table is interactive. Users can sort and filter the data.

Polymer Chemical Structure Polymer Backbone Pb(II) Sorption (mg/g) Adsorption Model Fit (Langmuir) Source(s)
PBDI Poly(2,2′-disulfonyl-4,4′-benzidine isophthalamide) Semirigid 410 Poor nih.gov
PSS Poly(sodium 4-styrenesulfonate) Random Coil (Flexible) 260 High Correlation (0.976 R²) nih.gov

Stabilization Mechanisms in Phase Change Materials

Phase change materials (PCMs) are substances that store and release large amounts of thermal energy during phase transitions. Salt hydrates, such as sodium sulfate (B86663) decahydrate (B1171855) (SSD), are cost-effective PCMs, but they suffer from issues like phase separation and unstable energy storage capacity over repeated cycles, which limits their application. researchgate.netnih.govnih.gov

Polymer additives containing sulfonate groups, such as poly(sodium 4-styrenesulfonate) (PSS), have been investigated as stabilizers to address these concerns. researchgate.netnih.govnih.gov The stabilization mechanism involves electrostatic interactions between the polyelectrolyte and the salt hydrate (B1144303). nih.gov When dissolved, the polyelectrolyte can enclose the sodium sulfate particles, keeping them suspended in the solution and thereby reducing phase separation. nih.gov Dynamic light scattering has shown that certain sulfated polyelectrolytes can reduce the salt particle size and electrostatically suspend them in a stable, homogeneous solution. researchgate.netnih.gov

One study explored dextran (B179266) sulfate sodium (DSS), a sulfated polyelectrolyte, which enhanced the thermal stability of SSD for up to 150 cycles. nih.gov The proposed mechanism involves the dissociation of sodium cations from the DSS, forming negatively charged polyanions that create a strong electrostatic contact with the sodium sulfate particles, effectively coating them and preventing segregation. nih.gov This method offers a promising way to improve the long-term thermal stability of salt hydrate PCMs for thermal energy storage applications. researchgate.netnih.gov Other sulfonated materials, such as sulfonated graphene and sodium dodecylbenzene (B1670861) sulfonate (SDBS), have also been used as stabilizers in different PCM systems. mdpi.commdpi.com

Development of Ion-Exchange Materials

Ion-exchange materials, typically in the form of resins, are polymers that can exchange particular ions within the polymer with ions in a solution that is passed through them. sigmaaldrich.com The functionality of these materials is based on charged groups covalently attached to the polymer matrix.

Strong cation exchange resins commonly contain sulfonic acid groups (-SO₃H) or their corresponding salts. sigmaaldrich.com These negatively charged functional groups attract and reversibly bind positive ions (cations) from a solution, releasing other cations (often H⁺ or Na⁺) in the process. seplite.com Polymers incorporating sulfonate groups are therefore highly effective as cation exchangers. researchgate.net

The synthesis of these materials can be achieved through methods like suspension polymerization to create stable composite cation exchange adsorbents. researchgate.net For example, resins have been developed from copolymers of vinyl pyridine, styrene, and a cross-linker like divinylbenzene. google.com The resulting polymer can then be functionalized to create the desired ion-exchange sites. The performance of these resins is evaluated based on their ion-exchange capacity (IEC), which quantifies the number of exchangeable ions per unit weight of the material. researchgate.net A study on a sulfonated nanocomposite resin reported an exchange capacity of 4.22 meq/g for Na⁺ ions. researchgate.net These materials are crucial for applications such as water softening, demineralization, and the removal of specific ionic pollutants from wastewater. researchgate.netnih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the chemical reactivity of the pyridine-4-sulfonate anion. These calculations provide fundamental information about the molecule's geometry, orbital energies, and charge distribution.

Detailed research findings from DFT calculations help to characterize the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.orglibretexts.org The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical stability and reactivity of the molecule; a larger gap generally implies higher stability and lower reactivity. malayajournal.org

For the pyridine-4-sulfonate anion, theoretical studies suggest that the HOMO is primarily localized on the electron-rich sulfonate group (-SO₃⁻), specifically on the oxygen atoms. In contrast, the LUMO is predominantly distributed over the electron-deficient pyridinium (B92312) ring. mdpi.com This separation of FMOs indicates that the sulfonate group is the primary site for electrophilic attack, while the pyridine (B92270) ring is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. nih.gov For pyridine-4-sulfonate, the MEP would show a high negative potential around the sulfonate oxygen atoms, confirming them as sites for hydrogen bonding and coordination with cations. A positive or less negative potential would be expected around the pyridine ring, particularly the nitrogen atom if protonated. nih.govnih.gov

General computational parameters for 4-pyridinesulfonic acid have been calculated and are summarized in the table below. chemscene.com

Computational ParameterValueDescription
Topological Polar Surface Area (TPSA)67.26 ŲRepresents the surface area of polar atoms; predicts transport properties.
logP0.3283The logarithm of the partition coefficient between octanol (B41247) and water; indicates hydrophilicity/lipophilicity.
Hydrogen Bond Acceptors3Number of atoms that can accept a hydrogen bond (the three sulfonate oxygens).
Hydrogen Bond Donors1Number of atoms that can donate a hydrogen bond (the hydroxyl proton in the acid form).
Rotatable Bonds1The number of bonds that allow free rotation (the C-S bond).

These calculated parameters, derived from the molecule's structure, are essential for predicting its behavior in various chemical and biological systems. nih.govnih.govmdpi.com

Molecular Modeling of Coordination Interactions and Supramolecular Assemblies

The pyridine-4-sulfonate anion possesses distinct functional groups—the pyridine nitrogen and the sulfonate oxygens—that are capable of engaging in a variety of non-covalent interactions. Molecular modeling is employed to simulate how these interactions drive the formation of coordination complexes and larger supramolecular assemblies.

The interaction between a protonated pyridine ring (pyridinium) and a sulfonate group is recognized as a robust and reliable "supramolecular synthon". acs.org This synthon is a fundamental building block in crystal engineering, guiding the self-assembly of molecules into well-defined architectures. Modeling studies show that this interaction can manifest in several ways, including direct ion pairing and charge-assisted hydrogen bonds. acs.org These interactions are key to the formation of layered ionic solids and other complex networks. acs.org

The coordination chemistry of the pyridine moiety is extensive. The nitrogen atom's lone pair of electrons makes it an excellent ligand for a wide range of transition metals. wikipedia.orgacs.org Computational models can predict the geometry and stability of coordination complexes. For instance, pyridine and sulfate (B86663) ligands can form complexes with metals like Ni(II), Cu(II), and Zn(II), resulting in various coordination environments such as octahedral or square-pyramidal geometries, which can be rationalized by crystal field theory. nih.gov Similarly, the sulfonate group of pyridine-4-sulfonate can coordinate to metal centers through its oxygen atoms, acting as a monodentate or bidentate ligand, or as a bridge between metal centers to form coordination polymers.

Molecular dynamics simulations can model the assembly process in solution, showing how individual ions and solvent molecules organize to form larger structures. These simulations help in understanding the cooperative nature of weak interactions, such as hydrogen bonding and π-π stacking, in stabilizing the final supramolecular architecture. rsc.org

Prediction of Substituent Effects on Reactivity and Structure

Computational methods are highly effective for predicting how the addition of different substituents to the pyridine ring of pyridine-4-sulfonate would alter its chemical properties. Such studies are crucial for tuning the molecule's reactivity, acidity, and interaction capabilities for specific applications.

The Hammett equation is a fundamental concept in physical organic chemistry that provides a quantitative framework for evaluating substituent effects on the reactivity of aromatic compounds. wikipedia.orglibretexts.org Computational chemistry allows for the calculation of Hammett's substituent constants (σ) and reaction constants (ρ). A plot of reaction rates or equilibrium constants against σ values for a series of substituted derivatives yields a linear relationship, the slope of which (ρ) indicates the sensitivity of the reaction to substituent effects. rsc.orgsciepub.com

For substituted pyridine-4-sulfonates, theoretical calculations can predict changes in properties such as the pKa of the pyridinium nitrogen or the nucleophilicity of the sulfonate group. By modeling a series of derivatives with different electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the pyridine ring, a systematic understanding of their influence can be developed. ed.ac.ukresearchgate.net

The predicted effects of substituents on the properties of the pyridine-4-sulfonate moiety are summarized below.

Substituent TypePosition on Pyridine RingPredicted Effect on Pyridinium Acidity (pKa)Predicted Effect on Reactivity
Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃)para (4-position) to NitrogenDecrease (Higher pKa)Increases nucleophilicity of the ring, decreases electrophilicity.
Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃)meta (3- or 5-position) to NitrogenSlight Decrease (Slightly Higher pKa)Modest increase in ring nucleophilicity.
Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN)para (4-position) to NitrogenIncrease (Lower pKa)Decreases nucleophilicity of the ring, increases electrophilicity.
Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CN)meta (3- or 5-position) to NitrogenSlight Increase (Slightly Lower pKa)Modest decrease in ring nucleophilicity.

These predictions are based on the principle that EWGs stabilize negative charge in the transition state or product, thus increasing acidity and affecting reaction rates, while EDGs have the opposite effect. rsc.org DFT calculations can further refine these predictions by providing detailed information on how substituents modify the molecule's electronic structure, including its FMO energies and MEP surface. nih.gov

Computational Design of Functional Materials Containing Pyridine and Sulfonate Groups

The unique combination of a heterocyclic aromatic ring and an anionic sulfonate group makes pyridine-4-sulfonate an attractive building block, or "linker," for the computational design of novel functional materials. High-throughput computational screening and molecular modeling are now essential tools for the in silico design and prediction of materials with desired properties before their synthesis. mdpi.com

A prominent area of application is in the design of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. The pyridine-4-sulfonate ligand is well-suited for this purpose, as the pyridine nitrogen can bind to one metal center while the sulfonate group coordinates to another, enabling the formation of robust, high-dimensional networks. nih.gov Computational algorithms can screen vast libraries of potential MOF structures to identify candidates with optimal properties for specific applications, such as gas storage, separation, or catalysis. mdpi.comnih.gov These models predict key features like pore size, surface area, and thermal and chemical stability. mit.edu

Computational methods are also used to design materials with specific optical properties. For example, theoretical calculations have been used to guide the synthesis of birefringent crystals. By modeling how hydrogen bonds and other intermolecular forces control the alignment of pyridine-sulfonate anions in a crystal lattice, researchers can predict structures with high optical anisotropy. nih.gov

Furthermore, the principles of molecular design can be applied to create other functional materials. The self-assembly properties of pyridine-sulfonate derivatives can be harnessed to create ordered thin films and surface-confined networks with tailored electronic or sensory capabilities. acs.orgnih.gov Computational modeling helps to understand the interplay between molecular structure and the macroscopic properties of the resulting material, accelerating the discovery and optimization of new technologies. mdpi.com

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

A primary focus of future research is the development of more efficient, economical, and environmentally benign methods for the synthesis of pyridine-4-sulfonic acid and its salts. Current industrial preparations can involve harsh conditions, and a move towards sustainable chemistry is paramount. researchgate.net

Key research avenues include:

Green Oxidants and Catalysts: Exploration of sustainable one-step strategies employing eco-friendly and readily available oxidants like air is a promising direction. rsc.org The development of biomass-derived heterogeneous catalysts, for instance, could offer a recyclable and environmentally friendly alternative for sulfonylation reactions. nih.gov

Novel Sulfur Dioxide Surrogates: Research into easy-to-handle and less toxic sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), could streamline the synthesis of sodium pyridine-4-sulfonate from precursors like aryl bromides. rsc.org

Milder Sulfonation Protocols: Advancing milder sulfonation techniques that avoid the use of concentrated or fuming sulfuric acid is crucial. researchgate.net Reagents like the pyridine-SO₃ complex allow for greater control over the reaction, minimizing byproducts and energy consumption. mdpi.com

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the sulfonation of pyridine (B92270) could enhance safety, improve yield and purity, and allow for easier scalability compared to traditional batch processes.

Advanced Applications in Fine Chemical Synthesis and Specialty Materials

This compound is a versatile building block, and its future applications in high-value chemical production are a significant area of investigation. chemimpex.comnewhavenpharma.com Its unique electronic and structural properties make it an attractive component for a new generation of materials.

Emerging applications include:

Pharmaceutical Intermediates: As a key intermediate, it serves in the synthesis of complex pharmaceutical agents. chemimpex.com Future work will likely focus on incorporating the pyridine-4-sulfonyl moiety into new drug candidates to modulate properties like solubility and biological activity.

Specialty Polymers: The incorporation of pyridine-4-sulfonate into polymer backbones is a key strategy for creating functional materials. A notable example is the development of sulfonated polyimides containing pyridine groups, which show promise as proton exchange membranes for fuel cells due to their high thermal stability and proton conductivity. researchgate.net

Advanced Agrochemicals and Dyes: Following the utility of related isomers like pyridine-3-sulfonic acid, the 4-sulfonate derivative is being explored as a precursor for novel agrochemicals and specialty dyes, where the sulfonate group can enhance specific properties. nbinno.com

Organosulfur Chemistry: It remains a vital reagent for introducing sulfonyl groups in a wide range of organosulfur compounds through various coupling reactions. newhavenpharma.comelexbiotech.com

Mechanistic Elucidation of Complex Reaction Pathways

A deeper, molecular-level understanding of the reactions involving pyridine-4-sulfonate is essential for optimizing existing processes and discovering new transformations. Modern analytical and computational tools are enabling researchers to unravel complex reaction mechanisms.

Future mechanistic studies will likely focus on:

Divergent Reactivity Pathways: Investigating the factors that control divergent reaction outcomes is a key research area. For example, the reaction of sulfinates with pyridinium (B92312) salts can be directed down a two-electron pathway (direct C4-sulfonylation) or a one-electron, visible-light-induced radical pathway (sulfonative pyridylation of alkenes). nih.gov Elucidating the precise control elements is crucial for synthetic utility.

Electrochemical Reactions: Electrochemical methods offer a green and highly tunable approach for C-H functionalization. nih.gov Detailed studies on the mechanism of electrochemical sulfonylation of pyridines, including the role of dearomatized intermediates and the behavior of sulfonyl radicals at the electrode surface, are needed. nih.gov

Catalytic Cycles: For transition-metal-catalyzed reactions, such as palladium-catalyzed desulfinative cross-coupling, in-depth studies are required to characterize intermediates, identify rate-limiting steps (like SO₂ extrusion), and understand the influence of cations and ligands on the catalytic cycle. acs.org

Computational Modeling: The use of theoretical techniques, such as Density Functional Theory (DFT), will become increasingly important for modeling reaction pathways, predicting transition states, and rationalizing experimental observations in complex systems involving pyridine-4-sulfonate. rsc.org

Design of Next-Generation Catalysts and Functional Materials

The inherent properties of the pyridine-4-sulfonate moiety make it an excellent candidate for incorporation into novel catalysts and advanced materials.

Future design and development efforts are centered on:

Ionic Liquids: Pyridine sulfonate-based ionic liquids can function as acidic catalysts and green solvents for a variety of organic reactions, including esterification and Beckmann rearrangements. google.com Research will focus on tuning the anion and cation to create task-specific ionic liquids with enhanced catalytic activity and recyclability.

Heterogeneous Catalysts: Immobilizing sulfonic acid groups onto solid supports is a proven strategy for creating robust, reusable catalysts. Future work will involve using pyridine-4-sulfonic acid to functionalize novel supports like graphitic carbon nitride to develop highly active and selective heterogeneous catalysts for green chemical processes. researchgate.net

Proton Exchange Membranes: Building on existing research, the design of next-generation sulfonated polymers containing pyridine groups for fuel cell membranes is a major goal. researchgate.net Research will aim to optimize the degree of sulfonation, polymer architecture, and acid-base interactions to achieve higher proton conductivity, improved water stability, and enhanced mechanical properties. researchgate.net

Functional Ligands: The pyridine-4-sulfonate unit can be incorporated into the structure of ligands to modulate the electronic properties and solubility of metal complexes used in catalysis. This strategy can lead to catalysts with improved performance in aqueous media or specialized solvent systems. acs.org

Interdisciplinary Research with Pyridine-4-Sulfonate as a Core Building Block

The versatility of pyridine-4-sulfonate places it at the crossroads of several scientific disciplines. Its future impact will be significantly amplified through interdisciplinary collaboration.

Key areas for interdisciplinary research include:

Medicinal Chemistry and Chemical Biology: The pyridine ring is a privileged scaffold found in numerous FDA-approved drugs. lifechemicals.com Collaborative efforts between synthetic chemists and pharmacologists will focus on using pyridine-4-sulfonate as a building block to create libraries of novel compounds for screening against various diseases, such as malaria. lifechemicals.commdpi.com

Materials Science and Engineering: The development of advanced functional materials, such as the polymer membranes used in clean energy technologies, requires close collaboration between polymer chemists and materials engineers. researchgate.net Pyridine-4-sulfonate serves as a key functional component in designing materials with tailored thermal, mechanical, and conductive properties.

Green Chemistry and Sustainable Technology: The push for sustainability connects organic synthesis with chemical engineering and environmental science. Research on pyridine-4-sulfonate-based ionic liquids and heterogeneous catalysts contributes directly to the development of greener industrial processes. nih.govgoogle.com

Polymer and Supramolecular Chemistry: The pyridine-4-sulfonate structure is being explored in the creation of complex polymer architectures, such as block copolymers, and in the design of supramolecular assemblies where its ionic and aromatic character can direct non-covalent interactions. polymersource.ca

Q & A

Q. What are the established synthetic routes for sodium pyridine-4-sulfonate, and how can purity be optimized during synthesis?

this compound is typically synthesized via sulfonation of pyridine derivatives followed by neutralization with sodium hydroxide. Key steps include controlling reaction temperature (e.g., 80–100°C for sulfonation) and using stoichiometric excess of sulfonating agents to maximize yield . Purity optimization involves recrystallization from ethanol-water mixtures and characterization via NMR (¹H/¹³C) and HPLC to confirm absence of unreacted precursors or byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Spectroscopy: ¹H NMR (D₂O, δ ~7.5–8.5 ppm for pyridine protons) and FT-IR (sulfonate S=O stretching at ~1180–1200 cm⁻¹) .
  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (90:10 v/v) .
  • Elemental analysis to verify sodium content (theoretical Na%: ~8.3%) .

Q. How does this compound interact with metal ions in aqueous solutions, and what experimental conditions influence these interactions?

this compound acts as a ligand, coordinating with transition metals (e.g., Cu²⁺, Fe³⁺) via the sulfonate group and pyridine nitrogen. Stability constants can be determined using potentiometric titrations under controlled pH (3–7) and ionic strength (0.1 M KNO₃). UV-Vis spectroscopy monitors ligand-to-metal charge transfer bands (e.g., ~300–400 nm for Cu complexes) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

Discrepancies in stability studies often arise from differences in experimental setups. To address this:

  • Conduct accelerated degradation studies (e.g., 40–60°C, pH 2–12) with periodic sampling.
  • Use LC-MS to identify degradation products (e.g., desulfonation or ring-opening products) .
  • Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic or biological systems?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model:

  • Electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonate group as a strong electron-withdrawing moiety).
  • Binding energies with biological targets (e.g., enzymes) or catalytic surfaces (e.g., metal nanoparticles) .
  • Solvent effects (e.g., water vs. DMSO) using polarizable continuum models (PCM) .

Q. What experimental design considerations are critical for studying this compound’s role in supramolecular assemblies or coordination polymers?

  • Variable control: Adjust metal-to-ligand ratios (1:1 to 1:3) and counterion effects (e.g., Cl⁻ vs. NO₃⁻).
  • Structural analysis: Single-crystal X-ray diffraction to determine coordination geometry (e.g., octahedral vs. square planar).
  • Thermogravimetric analysis (TGA) to assess thermal stability of assemblies .

Q. How should researchers address gaps in the literature regarding this compound’s environmental fate or toxicity?

  • Perform ecotoxicity assays using model organisms (e.g., Daphnia magna for aquatic toxicity).
  • Track biodegradation pathways via isotopic labeling (¹⁴C-tagged sulfonate groups) and mass spectrometry .
  • Compare results with structurally similar compounds (e.g., benzene sulfonates) to infer mechanistic insights .

Methodological Guidance

Q. What are best practices for documenting and archiving experimental data on this compound?

  • Raw data: Store in appendices with metadata (e.g., instrument calibration details, ambient conditions) .
  • Processed data: Include in the main text only if directly relevant to hypotheses (e.g., kinetic rate constants, spectral peaks) .
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for digital repositories .

Q. How can researchers ensure reproducibility when studying this compound’s physicochemical properties?

  • Provide detailed protocols for solvent preparation (e.g., degassing methods for solubility studies).
  • Report instrument parameters (e.g., NMR pulse sequences, HPLC column lot numbers) .
  • Validate methods using reference standards (e.g., USP-grade reagents) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in biological studies involving this compound?

  • Non-linear regression (e.g., sigmoidal curves for IC₅₀ determination) .
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Principal Component Analysis (PCA) for multivariate datasets (e.g., metabolomics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.